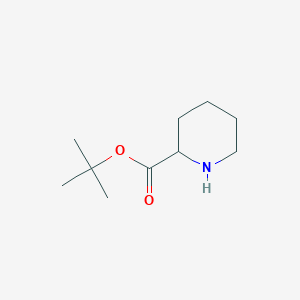

Tert-butyl Piperidine-2-carboxylate

Beschreibung

Tert-butyl piperidine-2-carboxylate is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) group at the nitrogen atom and a carboxylate ester at the second position of the piperidine ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where its Boc-protected amine and ester functionalities enable controlled reactivity in multi-step reactions. For example, it has been utilized in the synthesis of covalent inhibitors targeting Plasmodium FK506 binding proteins . The Boc group enhances solubility and stability during synthetic procedures, while the ester moiety allows further functionalization, such as hydrolysis to carboxylic acids or transesterification .

Eigenschaften

IUPAC Name |

tert-butyl piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-6-4-5-7-11-8/h8,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESKMUAFJDWOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147202-35-5 | |

| Record name | tert-butyl piperidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Carbamate Formation via Di-tert-Butyl Dicarbonate

The most widely documented method involves the reaction of piperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Key steps include:

-

Reagents : Piperidine-2-carboxylic acid, Boc anhydride, potassium carbonate (K₂CO₃).

-

Solvent System : Acetone-water mixture (3:1 ratio).

-

Conditions : Room temperature, 12–24 hours.

-

Mechanism : The base deprotonates the carboxylic acid, enabling nucleophilic attack on Boc anhydride to form the tert-butyl carbamate.

Table 1: Optimization Parameters for Carbamate Formation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base | K₂CO₃ | Maximizes Boc activation |

| Solvent | Acetone:H₂O (3:1) | Enhances solubility |

| Reaction Time | 18–24 hours | Completes esterification |

| Temperature | 20–25°C | Prevents side reactions |

Multi-Step Synthesis from Isonipecotic Acid

A cyclization strategy starting with isonipecotic acid (piperidine-4-carboxylic acid) has been reported:

-

Esterification : Isonipecotic acid is converted to its methyl ester using methanol and HCl.

-

Aldehyde Formation : The ester undergoes oxidation with LiAlH₄ to yield 4-hydroxymethylpiperidine, followed by Swern oxidation to the aldehyde.

-

Boc Protection : The aldehyde intermediate is treated with Boc anhydride under basic conditions.

Modern Synthetic Approaches

One-Pot Click Chemistry

Recent advancements employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) for rapid synthesis:

-

Reagents : tert-Butyl 4-propioloylpiperazine-1-carboxylate, aryl/alkyl azides.

-

Catalyst : CuI (10 mol%), DIPEA (1.5 eq).

-

Solvent : DMF at 0°C.

-

Reaction Time : 5 minutes.

Table 2: Advantages of One-Pot Click Chemistry

| Feature | Benefit |

|---|---|

| Speed | 5-minute reaction vs. 24-hour traditional |

| Scalability | Adaptable to continuous flow systems |

| Purity | Minimal byproducts due to high selectivity |

Computational-Guided Synthesis

Density functional theory (DFT) at the B3LYP/6-311+G(2d,p) level has been used to predict optimal reaction pathways. For example:

-

Molecular Electrostatic Potential (MEP) Analysis : Identifies nucleophilic/electrophilic sites on intermediates.

-

Frontier Molecular Orbital (FMO) Analysis : Predicts reactivity trends for tert-butyl group incorporation.

Industrial Production Methods

Large-Scale Batch Reactors

Industrial processes prioritize cost-effectiveness and reproducibility:

Continuous Flow Systems

Emerging technologies enhance efficiency:

-

Microreactors : Enable precise mixing and heat transfer.

-

Residence Time : 30–60 seconds for Boc protection steps.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Time | Cost ($/kg) | Scalability |

|---|---|---|---|---|

| Traditional Carbamate | 99 | 24 hours | 120 | High |

| Click Chemistry | 97 | 5 minutes | 180 | Moderate |

| Industrial Batch | 90 | 8 hours | 90 | Very High |

Analyse Chemischer Reaktionen

Types of Reactions: Tert-butyl Piperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Amines.

Substitution: Substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl piperidine-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its chirality allows for the production of enantiomerically pure drugs, which is vital for optimizing therapeutic efficacy and minimizing side effects.

Case Study: Drug Development

Research has shown that this compound derivatives exhibit promising biological activities. For instance, studies have indicated its role in synthesizing compounds targeting specific diseases such as cancer and neurological disorders. A notable example includes its use in developing inhibitors for the ERK5 pathway, which is implicated in tumor growth and survival .

Chiral Building Block

The compound is widely recognized as a chiral building block in asymmetric synthesis. Its ability to introduce chirality into target molecules is essential for creating biologically active compounds with desired pharmacological properties.

Applications in Asymmetric Synthesis

- Synthesis of Antitumor Agents : The compound has been employed in synthesizing various antitumor agents by facilitating the introduction of chiral centers into the molecules .

- Pharmaceutical Intermediates : It is utilized in the preparation of intermediates that lead to the synthesis of beta-lactamase inhibitors, enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains .

This compound exhibits significant biological activity, making it a valuable subject for ongoing research.

Biological Interaction Profiles

Research indicates that this compound interacts with various biological targets, suggesting potential applications in drug discovery:

| Compound | Biological Target | Activity |

|---|---|---|

| This compound | ERK5 Kinase | Inhibition observed with varying potencies |

| Derivatives | hERG Ion Channel | Variable inhibition profiles, critical for cardiac safety assessments |

These interactions highlight its significance as a lead compound for further drug development, particularly in optimizing pharmacokinetic properties and minimizing toxicity.

Wirkmechanismus

The mechanism of action of Tert-butyl Piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Structural analogs of tert-butyl piperidine-2-carboxylate vary in substituent positions and functional groups, leading to distinct chemical and biological properties:

The tert-butyl group in these compounds consistently provides steric protection to the amine, but substituents at other positions (e.g., chloropyrazine, benzoyl) modulate electronic and steric properties, affecting reactivity and biological activity .

Physicochemical Properties

Key properties include molecular weight, purity, and solubility:

The Boc group generally enhances solubility in organic solvents, while bulky substituents (e.g., benzoyl) reduce aqueous solubility .

Reactivity and Stability

- This compound : The ester group is prone to hydrolysis under acidic/basic conditions, enabling conversion to carboxylic acids. The Boc group is stable under neutral conditions but cleaved by trifluoroacetic acid (TFA) .

- tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate: The aminoethyl group facilitates nucleophilic reactions (e.g., amide bond formation), while the methyl group at C2 introduces steric hindrance, slowing undesired side reactions .

- tert-Butyl (R)-3-((4-chloro-6-methylpyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate: The pyrimidine ring participates in π-π stacking, enhancing binding affinity in biological targets .

Biologische Aktivität

Tert-butyl piperidine-2-carboxylate (Boc-piperidine-2-carboxylate) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and applications in drug development. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C10H19NO2

- Molecular Weight : 185.27 g/mol

- Chirality : The compound possesses a chiral center at the second carbon of the piperidine ring, allowing for the synthesis of enantiomerically pure compounds which can exhibit different biological activities.

The presence of the tert-butyl group enhances the lipophilicity and solubility of the compound in organic solvents, making it suitable for various chemical reactions and biological applications.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. While detailed mechanisms remain under investigation, several studies have indicated potential interactions with enzymes and receptors involved in metabolic pathways:

- Enzymatic Interactions : Related compounds have been shown to interact with flavoprotein d-amino acid oxidase, which plays a role in amino acid metabolism.

- Pharmacological Targets : The compound has been studied for its potential as a lead compound in drug development, particularly in the synthesis of analogs that target various receptors associated with neurological disorders and cancer .

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities, including:

- Antiparasitic Activity : Studies have shown that derivatives of piperidine compounds can inhibit parasitic infections, with modifications to the structure enhancing their efficacy .

- Antiviral Properties : Certain derivatives have been reported to inhibit influenza virus replication, showcasing their potential as antiviral agents .

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cancer cell lines, indicating potential applications in oncology.

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

| Compound Name | EC50 (μM) | Notable Features |

|---|---|---|

| Tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate | 0.05 | Excellent inhibitory activity against influenza virus |

| (S)-tert-butyl piperidine-2-carboxylate hydrochloride | Varies | Chiral center influences activity |

Case Studies

-

Antiparasitic Efficacy :

A study investigated the activity of various piperidine derivatives against Plasmodium falciparum. Modifications to the tert-butyl group were found to significantly enhance efficacy, with some compounds achieving EC50 values as low as 0.048 μM . -

Antiviral Activity Against Influenza :

Research demonstrated that certain derivatives of this compound effectively inhibit influenza virus replication with minimal cytotoxic effects on host cells, highlighting their therapeutic potential . -

Cytotoxicity Assessment :

A series of experiments evaluated the cytotoxic effects on HepG2 liver cancer cells. Results indicated varying degrees of cytotoxicity among different structural analogs, suggesting that careful modification can lead to more selective anti-cancer agents.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl piperidine-2-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of piperidine-2-carboxylic acid derivatives. Key steps include:

Protection : React piperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under basic conditions (e.g., DMAP or triethylamine) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.

- Yield Optimization :

- Maintain anhydrous conditions to prevent hydrolysis of Boc groups.

- Monitor reaction progress via TLC or LC-MS to avoid over-reaction.

- Adjust stoichiometry (e.g., 1.2 equivalents of Boc₂O) to drive completion .

Q. What purification techniques are most effective for isolating This compound intermediates?

- Methodological Answer :

- Column Chromatography : Preferred for separating polar intermediates; use silica gel with hexane/ethyl acetate (7:3 ratio) .

- Recrystallization : Suitable for crystalline derivatives; ethanol or methanol/water mixtures are common solvents.

- Safety Note : Avoid static discharge during solvent handling, as tert-butyl derivatives may react with oxidizing agents .

Q. How is the structural integrity of This compound confirmed post-synthesis?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for tert-butyl singlet at ~1.4 ppm and piperidine ring protons between 1.5–3.5 ppm.

- ¹³C NMR : Confirm carbonyl (C=O) at ~155 ppm and tert-butyl carbons at ~28 ppm (CH₃) and ~80 ppm (quaternary C) .

- X-ray Crystallography : Resolve conformational details using SHELX programs (e.g., SHELXL for refinement) .

Advanced Research Questions

Q. How does the axial vs. equatorial conformation of the tert-butyl group influence the reactivity of this compound?

- Methodological Answer : The tert-butyl group’s steric bulk stabilizes specific conformers:

- Axial Conformation : Favored in solid state (observed via XRD), reducing steric hindrance with piperidine ring substituents .

- Equatorial Conformation : Dominates in solution (observed via low-temperature NMR) due to solvation effects .

- Implications :

- Axial conformers may enhance crystallinity for XRD analysis.

- Equatorial conformers increase solubility in polar solvents, aiding reaction kinetics.

Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?

- Methodological Answer :

- Cross-Validation :

- Case Study : If NMR suggests equatorial dominance but DFT predicts axial stability, include solvent molecules (e.g., DCM or water) in simulations to reconcile results .

Q. What strategies mitigate instability of This compound intermediates during multi-step synthesis?

- Methodological Answer :

- Temperature Control : Store intermediates at –20°C to prevent tert-butyl group cleavage .

- Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps .

- Protecting Group Alternatives : Replace Boc with Fmoc for acid-sensitive intermediates .

Safety and Handling

Q. What are the critical safety protocols for handling This compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.